molecular formula C25H20N2 B11511005 2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline

2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline

Cat. No.: B11511005
M. Wt: 348.4 g/mol
InChI Key: FCBKWWOPBFCOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline is a complex heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline system, with additional methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method allows for the formation of the quinoline ring system, which can then be further modified to introduce the pyrrole ring and additional substituents.

Another approach involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by further reactions to introduce the pyrrole ring and substituents . Multicomponent reactions, which involve the simultaneous reaction of three or more reactants to form the desired product, have also been employed in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Comparison with Similar Compounds

2,3-Dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline

InChI

InChI=1S/C25H20N2/c1-16-17(2)26-24-15-22-21(18-9-5-3-6-10-18)14-23(19-11-7-4-8-12-19)27-25(22)13-20(16)24/h3-15,26H,1-2H3

InChI Key

FCBKWWOPBFCOOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C3C(=C2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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